molecular formula C23H28F2N4O2 B139642 Risperidone E-Oxime CAS No. 132961-05-8

Risperidone E-Oxime

Katalognummer: B139642
CAS-Nummer: 132961-05-8
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: BRCINVRBDDVLDW-QYQHSDTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Risperidone E-Oxime (CAS: 691007-09-7) is a specialized research compound produced by Toronto Research Chemicals (TRC) and distributed by Wuhan Amyjet Scientific Co., Ltd. in China . It is structurally derived from risperidone, a second-generation antipsychotic (SGA) widely used for schizophrenia, bipolar disorder, and other psychiatric conditions. While risperidone itself is extensively studied, the pharmacological profile, clinical efficacy, and safety data for this compound remain undocumented in the provided evidence. Available literature focuses on risperidone and its primary active metabolite, 9-hydroxyrisperidone (paliperidone), rather than its oxime derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oximation of Ketone Precursors

The synthesis of Risperidone E-Oxime begins with the oximation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (ketone precursor) using hydroxylamine hydrochloride. This reaction typically proceeds in aqueous ethanol at 60–70°C, yielding a mixture of Z- and E-oxime isomers in a 3:1 ratio . The stereochemical outcome is influenced by the electronic effects of the difluorophenyl group, which directs hydroxylamine addition to favor the Z-isomer.

Reaction Conditions Table

ParameterValue
SolventEthanol/Water (3:1)
Temperature60–70°C
Reaction Time4–6 hours
Yield (Z:E ratio)76% (3:1)

The crude oxime mixture is then subjected to separation techniques to isolate the E-Oxime, which constitutes approximately 25% of the product .

Industrial-Scale Isomer Separation Techniques

Acetate Precipitation

A patented method exploits the differential solubility of Z- and E-Oxime acetates. Treating the oxime mixture with acetic acid in ethanol induces preferential crystallization of the Z-isomer acetate, leaving the E-Oxime in solution. Subsequent neutralization with ammonium hydroxide recovers the E-Oxime free base with >95% purity .

Separation Efficiency Table

MethodZ-Oxime PurityE-Oxime PurityYield (%)
Acetate Precipitation98%95%82
Chromatography99%97%68

This approach is favored industrially due to its scalability and minimal reliance on chromatographic methods, which are cost-prohibitive for large batches .

Alkylation and Stability Profiling

Alkylation of E-Oxime

Unlike the Z-isomer, this compound exhibits limited reactivity in alkylation reactions. When treated with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in acetonitrile under reflux, the E-Oxime undergoes alkylation at the piperidine nitrogen without isomerization. However, the reaction rate is 5–10 times slower compared to the Z-isomer, necessitating extended reaction times (8–12 hours) .

Alkylation Kinetics Comparison

IsomerReaction Time (h)Yield (%)
Z-Oxime3–588
E-Oxime8–1272

Cyclization Resistance and Applications

Base-Mediated Cyclization

The anti-configuration of this compound sterically hinders nucleophilic attack on the carbonyl carbon, rendering it inert under standard cyclization conditions (e.g., 1M NaOH at 80°C). This property is exploited to terminate reactions at the oxime stage for E-isomer isolation.

Cyclization Attempts Table

ConditionZ-Oxime ConversionE-Oxime Conversion
1M NaOH, 80°C, 2h98%<2%
0.5M KOH, Ethanol, Reflux95%<5%

The E-Oxime’s resistance to cyclization underscores its utility as a synthetic checkpoint for quality control in risperidone production .

Analytical Characterization Methods

NMR Spectroscopy

The E-Oxime’s configuration is confirmed via 1H^1H NMR, with diagnostic signals at δ 8.21 ppm (oxime hydroxyl) and δ 7.45–7.52 ppm (difluorophenyl protons). Nuclear Overhauser Effect (NOE) experiments distinguish the E-isomer by the absence of coupling between the oxime hydroxyl and adjacent fluorine atoms .

X-ray Diffraction

Single-crystal X-ray analysis reveals a torsion angle of 178.5° between the oxime hydroxyl and difluorophenyl group, consistent with the antiperiplanar geometry of the E-isomer .

Industrial Production Challenges

Yield Optimization

Despite advances in separation techniques, the inherent Z-selectivity of the oximation reaction limits E-Oxime yields to 20–25%. Current research focuses on modifying reaction solvents (e.g., switching to dimethylformamide) to favor E-isomer formation, though this remains experimental .

Analyse Chemischer Reaktionen

Risperidon-E-Oxime durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann die Oxidation von Risperidon-E-Oxime zur Bildung verschiedener oxidierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Risperidone E-Oxime has been investigated for its interactions with neurotransmitter systems, particularly its antagonistic effects on serotonin (5-HT2) and dopamine (D2) receptors. These interactions are crucial for understanding its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder.

Key Findings:

  • Mechanism of Action: The compound modulates neurotransmitter systems that influence mood regulation and psychotic symptoms.
  • Therapeutic Potential: Its unique receptor antagonism profile distinguishes it from other oximes, suggesting possible therapeutic applications in mental health disorders.

Drug Development

This compound is being explored in the formulation of thermosensitive polymeric micelles for nasal drug delivery. This innovative approach aims to enhance the bioavailability and therapeutic efficacy of risperidone.

Research Insights:

  • Formulation Characteristics: The polymeric micelles demonstrated an average size suitable for nasal administration, showing rapid drug release profiles in vitro.
  • Clinical Relevance: This method could provide a non-invasive route for delivering antipsychotic medication, potentially improving patient compliance.

Toxicological Considerations

The safety profile of this compound is an essential aspect of its application in research and clinical settings. Preliminary studies indicate that while it may be irritating to mucous membranes and the upper respiratory tract, comprehensive toxicological assessments are still needed.

Safety Data Highlights:

  • Irritation Potential: Material may cause irritation upon contact with skin or mucous membranes .
  • Handling Precautions: Proper personal protective equipment is recommended when handling the compound to minimize exposure risks .

Clinical Efficacy

A notable case study involved the administration of risperidone to children and adolescents with developmental disorders who were refractory to previous treatments. Over a follow-up period of 8 to 15 months, clinical improvements were observed in a majority of patients, underscoring the therapeutic potential of risperidone derivatives like E-Oxime.

Study Findings:

  • Patient Demographics: 20 children aged 8 to 17 years were treated with varying doses of risperidone.
  • Outcomes: Clinical efficacy was noted in 13 patients, with minimal side effects reported .

Long-term Treatment Outcomes

Another study examined the long-term effectiveness of long-acting risperidone formulations, including E-Oxime derivatives, in managing symptoms associated with schizophrenia. The patient showed sustained improvements over three years, indicating the potential for effective long-term management using these compounds .

Comparative Analysis with Other Oximes

To contextualize this compound's applications, it is useful to compare it with other oxime derivatives commonly used in pharmacology:

Compound NameStructure TypePrimary UseUnique Features
PralidoximeOxime derivativeAntidote for organophosphate poisoningReactivates acetylcholinesterase
ObidoximeOxime derivativeAntidote for organophosphate poisoningSimilar mechanism to pralidoxime
MethoximeOxime derivativeChemical warfare antidoteModifies nerve agent toxicity
This compoundOxime derivativeTreatment for psychiatric disordersSpecific receptor antagonism profile

Vergleich Mit ähnlichen Verbindungen

The provided evidence lacks direct comparisons involving Risperidone E-Oxime. However, risperidone and its metabolite, paliperidone, are extensively compared to other antipsychotics. Key findings are summarized below:

Risperidone vs. Paliperidone

  • Pharmacokinetics & Metabolism :
    Risperidone is metabolized by CYP2D6 into 9-hydroxyrisperidone (paliperidone), which contributes to the "active moiety" alongside the parent drug . Studies in rats show that risperidone-treated subjects experience dual effects from both compounds, while paliperidone-only treatment involves a single active agent .
    • Half-life : Risperidone has a shorter half-life (3–20 hours) compared to paliperidone (23 hours) .
    • Receptor Binding : Risperidone exhibits higher 5HT2A/D2 receptor affinity ratios (5–10× lower than paliperidone), influencing its pharmacodynamic profile .

Risperidone vs. Olanzapine

  • Efficacy : A meta-analysis of 23 studies (2,427 patients) found olanzapine statistically superior to risperidone in reducing Behavioral and Psychological Symptoms of Dementia (BPSD) .
  • Metabolic Effects : Both drugs are associated with significant metabolic side effects, but risperidone shows a lower risk of weight gain compared to olanzapine .

Risperidone vs. Lurasidone

  • Non-Inferiority: A randomized trial using a 7-point PANSS margin found lurasidone non-inferior to risperidone in treating schizophrenia, with fewer metabolic disturbances .

Risperidone vs. Clozapine and Quetiapine

  • Relapse Prevention : Clozapine and olanzapine demonstrate higher effectiveness in preventing relapse compared to risperidone and quetiapine, particularly in older patients .

Risperidone vs. Ziprasidone

  • CYP Interactions : Both drugs inhibit CYP2D6 and CYP3A4, but ziprasidone has a slightly higher Ki value for CYP3A4 (64 µM vs. risperidone’s 67 µM) .

Data Tables

Table 1: Receptor Binding and Pharmacokinetic Profiles

Compound 5HT2A/D2 Ratio Half-Life (hrs) CYP Metabolism Key Metabolite
Risperidone 1.0 3–20 CYP2D6/CYP3A4 9-hydroxyrisperidone
Paliperidone 1.0 23 Minimal None
Olanzapine 1.4 21–54 CYP1A2 N-desmethylolanzapine
Lurasidone 0.6 18 CYP3A4 ID-14283

Table 2: Comparative Efficacy in Schizophrenia Trials

Study Compound Outcome (vs. Risperidone) Reference
Non-inferiority RCT Lurasidone Non-inferior (∆PANSS ≤7)
Meta-analysis Olanzapine Superior in BPSD reduction
Retrospective Clozapine Better relapse prevention (HR = 0.72)

Key Findings and Limitations

  • Risperidone’s Advantages: Lower metabolic risk than olanzapine, non-inferiority to lurasidone, and a well-characterized active moiety (risperidone + paliperidone) .
  • Limitations: No data on this compound’s pharmacology or clinical relevance were found in the evidence.

Biologische Aktivität

Risperidone E-Oxime, a derivative of the atypical antipsychotic risperidone, has garnered attention for its potential biological activities and implications in pharmacology. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C23H28F2N4O2C_{23}H_{28}F_{2}N_{4}O_{2} and a CAS number of 691007-09-7. It features a complex nitrogen-containing structure with two fluorine atoms, which may influence its biological interactions. The compound is primarily recognized as an impurity in commercial preparations of risperidone and is synthesized through the reaction of risperidone with hydroxylamine, converting the ketone group into an oxime functional group.

This compound exhibits biological activity mainly through its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at the serotonin 5-HT2A receptor and the dopamine D2 receptor, similar to its parent compound risperidone. The inhibition of these receptors is crucial for modulating neurotransmitter systems, which can influence mood regulation and psychotic symptomatology .

Key Receptor Interactions

Receptor Type Binding Affinity (Ki)
5-HT2AAntagonist4.8 nM
Dopamine D2Antagonist5.9 nM
P-GlycoproteinInhibitorNot specified

Biological Activity and Applications

This compound's biological activity extends beyond receptor antagonism. It has been explored for various applications:

  • Therapeutic Formulations : Research indicates that this compound can be utilized in developing thermosensitive polymeric micelles for nasal administration. These formulations demonstrated favorable characteristics such as rapid drug release profiles and high permeation rates under nasal conditions.
  • Potential Antidote for Organophosphate Poisoning : Oximes are generally known for their role as antidotes in organophosphate poisoning. Although this compound is not primarily intended for this use, its structural characteristics align it with compounds that exhibit such properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for predicting its behavior in clinical settings. It is primarily metabolized by cytochrome P450 2D6 into 9-hydroxyrisperidone, which also contributes to its therapeutic effects. This metabolic pathway highlights the importance of considering drug-drug interactions when evaluating its clinical use.

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various contexts:

  • Nasal Administration Studies : A study focused on the formulation of thermosensitive polymeric micelles showed that these could enhance the bioavailability of risperidone derivatives through nasal routes, potentially improving patient compliance and therapeutic outcomes.
  • Toxicological Assessments : Investigations into the safety profile of this compound indicated that while it shares some toxicological properties with risperidone, further studies are needed to fully characterize its safety and efficacy profile .

Q & A

Basic Research Questions

Q. How can researchers design reproducible experimental protocols for synthesizing and characterizing Risperidone E-Oxime?

  • Methodological Answer : Follow guidelines for experimental reproducibility, such as documenting synthesis steps (e.g., reaction conditions, purification methods) and characterization techniques (e.g., FTIR, HPLC). Include raw data and validation metrics (e.g., purity ≥95%) in supplementary materials. For novel compounds, provide spectral data (NMR, MS) and cross-validate with reference standards .

Q. What frameworks are recommended for formulating research questions on this compound's pharmacokinetic or pharmacodynamic properties?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example, a PICO question could be: "In pediatric populations (P), how does this compound (I) compare to Risperidone (C) in bioavailability and adverse event profiles (O)?" These frameworks ensure alignment with clinical or preclinical relevance .

Q. How can Box-Behnken experimental design optimize formulation parameters for this compound delivery systems?

  • Methodological Answer : Identify critical variables (e.g., excipient ratios, compression force) and apply a three-factor, three-level Box-Behnken design to minimize variability. Analyze responses (e.g., disintegration time, dissolution rate) using ANOVA to identify significant factors. For pediatric formulations, prioritize metrics like mechanical strength and dose uniformity .

Q. What strategies ensure rigorous literature reviews for studying this compound's structural analogs?

  • Methodological Answer : Use databases (PubMed, SciFinder) to retrieve primary sources. Filter studies by methodological rigor (e.g., controlled trials for clinical data, peer-reviewed synthesis protocols for chemical data). Exclude non-peer-reviewed sources (e.g., product catalogs) and prioritize systematic reviews or meta-analyses .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and clinical data on Risperidone derivatives' safety profiles?

  • Methodological Answer : Conduct translational studies using in vitro-in vivo correlation (IVIVC) models. For example, compare in vitro cytotoxicity data (e.g., MC3T3-E1 cell apoptosis ) with retrospective clinical adverse event (AE) data (e.g., extrapyramidal symptoms ). Use meta-regression to adjust for confounding variables like dosing regimens or comorbidities .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

  • Methodological Answer : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups. For longitudinal studies, use mixed-effects models to account for repeated measurements. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical significance .

Q. How can multi-omics approaches enhance mechanistic studies of this compound's metabolic pathways?

  • Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) data to map hepatic CYP450-mediated metabolism. Use pathway analysis tools (e.g., KEGG, Reactome) to identify enzyme interactions and potential drug-drug interactions. Validate findings with knockout models or enzyme inhibition assays .

Q. What challenges arise in systematic reviews of this compound's efficacy for off-label indications?

  • Methodological Answer : Address heterogeneity in study designs (e.g., varying endpoints, dosing protocols) by subgroup analysis. Use GRADE criteria to assess evidence quality and risk of bias. Highlight gaps, such as limited long-term safety data, and propose standardized reporting frameworks for future trials .

Q. Methodological Considerations Table

Research StageTools/TechniquesKey References
Formulation Design Box-Behnken optimization, FTIR compatibility
Data Analysis ANOVA, mixed-effects models
Literature Review PICO/FINER frameworks, GRADE criteria
Safety Profiling Retrospective EHR analysis, IVIVC models

Eigenschaften

IUPAC Name

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCINVRBDDVLDW-QYQHSDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035868
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132961-05-8
Record name 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132961-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risperidone Z-oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risperidone Z-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RISPERIDONE Z-OXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.